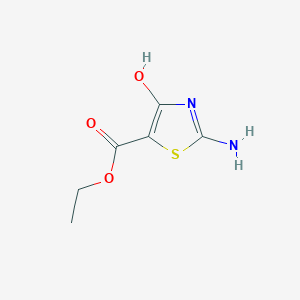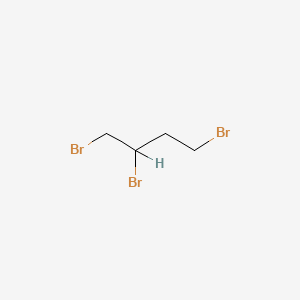
1,2,4-Tribromobutane
説明
1,2,4-Tribromobutane is a chemical compound with the molecular formula C4H7Br3 . It has an average mass of 294.810 Da and a monoisotopic mass of 291.809753 Da .
Molecular Structure Analysis
The molecular structure of 1,2,4-Tribromobutane consists of a butane molecule with three bromine atoms attached to the first, second, and fourth carbon atoms . The IUPAC Standard InChI is InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 .科学的研究の応用
NMR Investigations
1,2,4-Tribromobutane and its derivatives have been studied through nuclear magnetic resonance (NMR). For example, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound closely related to 1,2,4-Tribromobutane. Their study involved determining all 19F, 13C, and 1H chemical shifts and 23 coupling constants, highlighting the compound's complex spin-spin coupling and the effects of temperature and solvent on its chemical shifts and coupling constants (Hinton & Jaques, 1975).
Bromination Studies
Tanner et al. (1984) explored the vapor phase bromination of 2-bromobutane, which yields various dibromobutane and tribromobutane compounds, including 2,2,3-tribromobutane. This study provided insights into the formation of polybrominated products and the thermal instability of β-bromoalkyl radicals (Tanner et al., 1984).
Electrophilic Characteristics
The electrophilic nature of compounds like 1,2,4-Tribromobutane is of interest in studies related to carcinogenicity and mutagenesis. For instance, Loecken et al. (2009) investigated the bis-electrophile diepoxybutane, a key carcinogenic metabolite of 1,3-butadiene, which has similar reactive properties. They explored its ability to cross-link DNA with histones, a mechanism relevant to understanding the mutagenic properties of bis-electrophilic chemicals (Loecken et al., 2009).
Electrochemical Studies
The electrochemical reduction of 1,4-dihalobutanes, including 1,4-dibromobutane, has been researched by Pritts and Peters (1995). Their work involved cyclic voltammetry and controlled-potential electrolysis to investigate the behavior of these compounds at carbon cathodes. This research is crucial for understanding the electrochemical pathways and potential industrial applications of halogenated butanes (Pritts & Peters, 1995).
特性
IUPAC Name |
1,2,4-tribromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHIKGQGFCINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334486 | |
| Record name | 1,2,4-tribromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Tribromobutane | |
CAS RN |
38300-67-3 | |
| Record name | 1,2,4-tribromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



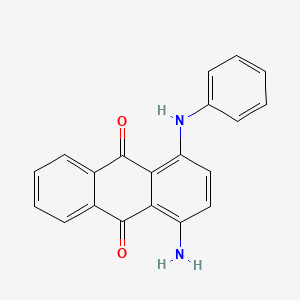
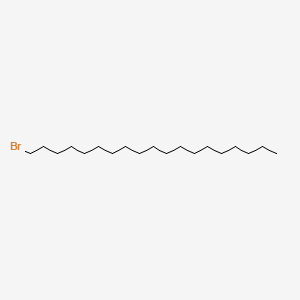
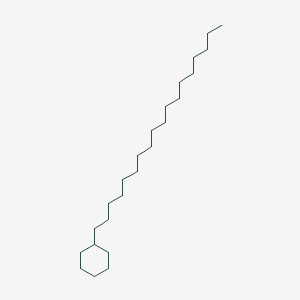
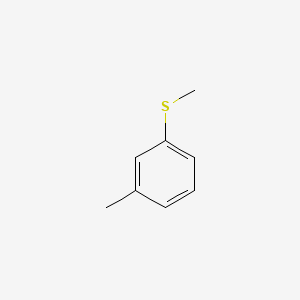
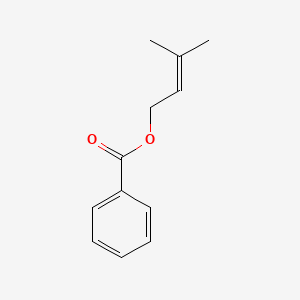
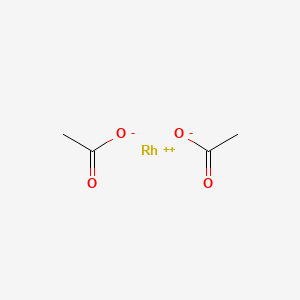
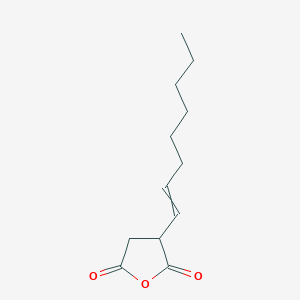
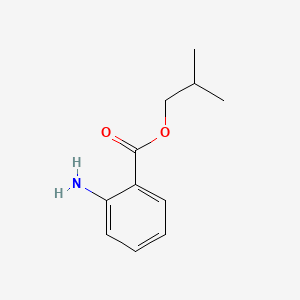
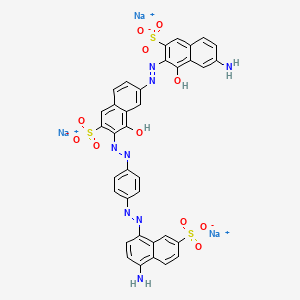
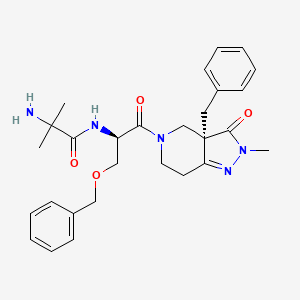
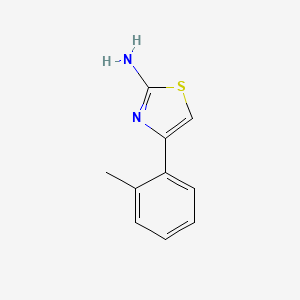
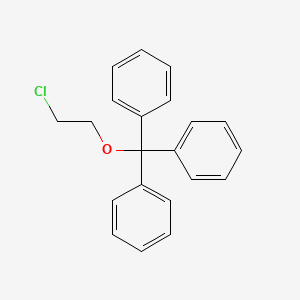
![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
